Ethyl 2-(5-phenyl-1,2,4-oxadiazol-3-yl)acetate
Overview
Description
Ethyl 2-(5-phenyl-1,2,4-oxadiazol-3-yl)acetate is a compound that belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered heterocyclic ring with two carbon atoms, two nitrogen atoms, and one oxygen atom .
Synthesis Analysis
The synthesis of oxadiazoles, including Ethyl 2-(5-phenyl-1,2,4-oxadiazol-3-yl)acetate, often involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .Molecular Structure Analysis
The molecular structure of Ethyl 2-(5-phenyl-1,2,4-oxadiazol-3-yl)acetate, like other oxadiazoles, consists of a five-membered heterocyclic ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
Oxadiazoles, including Ethyl 2-(5-phenyl-1,2,4-oxadiazol-3-yl)acetate, can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .Scientific Research Applications
Medicine: Antimicrobial Agents
Compounds containing the 1,2,4-oxadiazole moiety, such as Ethyl 2-(5-phenyl-1,2,4-oxadiazol-3-yl)acetate, have been identified for their potential as antimicrobial agents. They exhibit a range of activities against various pathogens, including bacteria and fungi, which make them valuable in the development of new medications to combat infections .
Agriculture: Plant Protection
The oxadiazole derivatives are known to act as plant protection agents due to their herbicidal, insecticidal, and fungicidal activity. This makes them crucial in safeguarding crops from pests and diseases, thereby contributing to agricultural productivity .
Pharmacology: Anti-inflammatory and Analgesic Properties
Research has shown that 1,2,4-oxadiazole derivatives can exhibit significant anti-inflammatory and analgesic properties. This suggests that Ethyl 2-(5-phenyl-1,2,4-oxadiazol-3-yl)acetate could be used in the development of new drugs to treat conditions associated with inflammation and pain .
Oncology: Anticancer Activity
Some 1,2,4-oxadiazole compounds have demonstrated anticancer activity in various studies. They have been evaluated against human cancer cell lines, indicating the potential of Ethyl 2-(5-phenyl-1,2,4-oxadiazol-3-yl)acetate in cancer research and therapy .
Neurology: Acetylcholinesterase Inhibitors
In the search for treatments for Alzheimer’s disease (AD), 1,3,4-oxadiazole derivatives have been designed and synthesized as acetylcholinesterase inhibitors. This suggests that Ethyl 2-(5-phenyl-1,2,4-oxadiazol-3-yl)acetate could be explored for its efficacy in improving cognitive functions in AD patients .
Anti-infective Agents
The 1,2,4-oxadiazole scaffold has been utilized to synthesize compounds with anti-infective properties, targeting diseases like tuberculosis, malaria, and various nosocomial infections. This highlights the role of Ethyl 2-(5-phenyl-1,2,4-oxadiazol-3-yl)acetate in the development of new anti-infective therapies .
Future Directions
Oxadiazoles, including Ethyl 2-(5-phenyl-1,2,4-oxadiazol-3-yl)acetate, have been recognized as promising scaffolds in medicinal chemistry . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . Therefore, the development of novel efficient and convenient methods for the synthesis of oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .
properties
IUPAC Name |
ethyl 2-(5-phenyl-1,2,4-oxadiazol-3-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-2-16-11(15)8-10-13-12(17-14-10)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFOOPCCRWDHSOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NOC(=N1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(5-phenyl-1,2,4-oxadiazol-3-yl)acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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